2,2'-Methylenebis(4-t-butylphenol)

Description

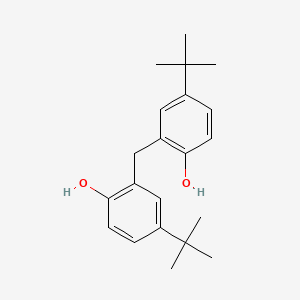

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-tert-butyl-2-[(5-tert-butyl-2-hydroxyphenyl)methyl]phenol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H28O2/c1-20(2,3)16-7-9-18(22)14(12-16)11-15-13-17(21(4,5)6)8-10-19(15)23/h7-10,12-13,22-23H,11H2,1-6H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RXAGDDKHRDAVLM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC(=C(C=C1)O)CC2=C(C=CC(=C2)C(C)(C)C)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H28O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60286883 | |

| Record name | 2,2'-methylenebis(4-t-butylphenol) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60286883 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

312.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

799-13-3 | |

| Record name | NSC48161 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=48161 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,2'-methylenebis(4-t-butylphenol) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60286883 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2,2'-Methylenebis(4-methyl-6-tert-butylphenol)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthesis pathways for 2,2'-Methylenebis(4-methyl-6-tert-butylphenol), a widely utilized antioxidant in the polymer, rubber, and petroleum industries. The document details the core chemical reactions, presents comparative quantitative data from various methodologies, and outlines detailed experimental protocols.

Introduction

2,2'-Methylenebis(4-methyl-6-tert-butylphenol), also known as Antioxidant 2246, is a highly effective, non-discoloring, and non-staining phenolic antioxidant. Its molecular structure, featuring two sterically hindered phenol moieties linked by a methylene bridge, allows it to function as a potent free radical scavenger, thereby preventing oxidative degradation of materials. The primary synthesis route involves the acid-catalyzed condensation of 2-tert-butyl-4-methylphenol with a methylene source, typically formaldehyde or an acetal. This guide explores the nuances of this synthesis, focusing on the use of various condensing agents and catalysts.

Core Synthesis Pathway: Electrophilic Aromatic Substitution

The synthesis of 2,2'-Methylenebis(4-methyl-6-tert-butylphenol) is achieved through an acid-catalyzed electrophilic aromatic substitution reaction. The reaction proceeds in several key steps:

-

Activation of the Condensing Agent: In the presence of a strong acid catalyst (e.g., H₂SO₄), the condensing agent (formaldehyde or an acetal like methylal) is protonated. This activation step generates a highly reactive electrophile, a carbocation.

-

Electrophilic Attack: The electron-rich ring of 2-tert-butyl-4-methylphenol performs a nucleophilic attack on the electrophile. The ortho position to the hydroxyl group, which is activated and sterically accessible, is the primary site of attack. This forms a resonance-stabilized carbocation intermediate (a sigma complex).

-

Re-aromatization: The intermediate is deprotonated, restoring the aromaticity of the ring and forming a hydroxymethyl-substituted phenol.

-

Second Condensation: The newly formed alcohol group is protonated again by the acid catalyst, leading to the loss of a water molecule and the formation of a new benzylic carbocation. This electrophile is then attacked by a second molecule of 2-tert-butyl-4-methylphenol.

-

Final Product Formation: Following a final deprotonation step, the methylene bridge is formed, yielding the final product, 2,2'-Methylenebis(4-methyl-6-tert-butylphenol), and regenerating the acid catalyst.

Data Presentation: Comparison of Synthesis Protocols

The yield and purity of the final product are highly dependent on the choice of condensing agent, catalyst, and reaction conditions. The following tables summarize quantitative data from various published experimental protocols, primarily adapted from patent literature.[1]

Table 1: Synthesis using Sulfuric Acid (H₂SO₄) as Catalyst

| Condensing Agent | Phenol Molar Eq. | Temp. (°C) | Time (hrs) | Yield (%) | M.p. (°C) |

| Methylal | 1 | 60-70 | 2 | 98 | 128-129 |

| Diethylformal | 1 | 85-95 | 2.5 | 86 | 128-129 |

| Dimethylacetal | 1 | 64-70 | 2.5 | - | - |

| Methylal | 1 | 85-95 | 2 | 90 | 118-119 |

Table 2: Synthesis using Alternative Acid Catalysts

| Condensing Agent | Catalyst | Temp. (°C) | Time (hrs) | Yield (%) | M.p. (°C) |

| Methylal | Perchloric Acid | 30-40 | 3 | 85 | 128-129 |

| Methylal | Phosphoric Acid | 95-110 | 3 | 83 | 125-126 |

| Dimethylacetal | Toluene Sulfonic Acid | 75-80 | 2.5 | - | - |

| Methylal | Cation-Exchange Resin | 30-70 | 3 | - | - |

| Methylal | Cation-Exchange Resin | 135-140 | 1 | 99 | 129-130 |

Experimental Protocols

The following sections provide detailed methodologies for key experiments cited in the tables above. These protocols are intended for a laboratory setting and should be performed with appropriate safety precautions.

General Experimental Workflow

The synthesis generally follows a consistent workflow, which can be adapted for batch or continuous processing. The key stages involve charging the reactor, executing the reaction under controlled temperature, and then proceeding with a workup to isolate and purify the product.

Protocol 1: Synthesis using Sulfuric Acid and Methylal[1]

-

Reactants:

-

4-methyl-2-tert-butylphenol: 82 g

-

Methylal: 200 ml

-

Concentrated Sulfuric Acid: 2.5 g

-

Calcium Oxide (for neutralization)

-

-

Procedure:

-

A reactor equipped with a thermometer, condenser, and stirrer is charged with 82 g of 4-methyl-2-tert-butylphenol, 200 ml of methylal, and 2.5 g of concentrated sulfuric acid.

-

The contents of the reactor are stirred for 2 hours while maintaining a temperature of 60-70°C.

-

The reaction mixture is then cooled to 20°C.

-

Calcium oxide is added to neutralize the sulfuric acid, and the mixture is stirred for an additional 20 minutes.

-

The mixture is filtered to remove the neutralized catalyst.

-

The unreacted methylal is distilled off from the filtrate.

-

The residue is the final product, 2,2'-methylenebis(4-methyl-6-tert-butylphenol).

-

-

Results:

-

Yield: 98% of theoretical

-

Melting Point: 128-129°C

-

Protocol 2: Synthesis using Cation-Exchange Resin[1]

-

Reactants:

-

4-methyl-2-tert-butylphenol: 82 g

-

Methylal: 75 ml

-

Cation-exchange resin (e.g., sulfated copolymer of styrene with divinylbenzene): 60 g

-

-

Procedure:

-

An air-tight steel reactor fitted with a stirrer is charged with 60 g of the cation-exchange resin and a solution of 82 g of 4-methyl-2-tert-butylphenol in 75 ml of methylal.

-

The contents of the reactor are stirred for 1 hour at a temperature of 135-140°C.

-

The reactor is cooled and opened.

-

The catalyst is separated by filtration.

-

The unreacted methylal is distilled off from the filtrate to yield the desired product.

-

-

Results:

-

Yield: 99% of theoretical

-

Melting Point: 129-130°C

-

Product Characterization

The identity and purity of the synthesized 2,2'-Methylenebis(4-methyl-6-tert-butylphenol) can be confirmed using various analytical techniques.

-

Melting Point: A sharp melting point in the range of 125-132°C is indicative of high purity.[2]

-

Infrared (IR) Spectroscopy: The IR spectrum will show a characteristic broad peak for the O-H stretch of the phenolic groups and sharp peaks corresponding to C-H stretches of the alkyl and aromatic groups.[3][4]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum provides a clear fingerprint of the molecule, showing distinct signals for the aromatic protons, the methylene bridge protons, and the protons of the methyl and tert-butyl groups.[3][5]

-

¹³C NMR: The carbon NMR spectrum confirms the presence of all unique carbon atoms in the structure.[3]

-

This guide provides foundational knowledge for the synthesis of 2,2'-Methylenebis(4-methyl-6-tert-butylphenol). Researchers can use this information as a starting point for further optimization of reaction conditions to improve yield, purity, and process efficiency.

References

- 1. US4087469A - Method of producing 2,2 '-methylenebis(4,6-dialkylphenols) - Google Patents [patents.google.com]

- 2. 2,2′-Methylenebis(4-methyl-6-tert-butylphenol) for synthesis | 119-47-1 [sigmaaldrich.com]

- 3. 2,2'-Methylenebis(4-methyl-6-tert-butylphenol) | C23H32O2 | CID 8398 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 2,2'-Methylenebis(4-methyl-6-tert-butylphenol)(119-47-1) IR Spectrum [m.chemicalbook.com]

- 5. 2,2'-Methylenebis(4-methyl-6-tert-butylphenol)(119-47-1) 1H NMR [m.chemicalbook.com]

An In-depth Technical Guide to the Solubility of CAS 119-47-1 in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of CAS 119-47-1, chemically known as 2,2'-Methylenebis(6-tert-butyl-4-methylphenol). This compound is a widely utilized sterically hindered phenolic antioxidant, critical for preventing oxidative degradation in various materials such as plastics, rubbers, and synthetic resins.[1][2][3] Understanding its solubility is paramount for formulation development, quality control, and ensuring its efficacy in diverse applications.

Core Properties of CAS 119-47-1

2,2'-Methylenebis(6-tert-butyl-4-methylphenol) is a white to off-white crystalline powder with a slight phenolic odor.[3][4] Upon prolonged exposure to air, it may develop a slight yellowish-pink hue.[2][4] Its primary function is to act as a free radical scavenger, which interrupts the chain reactions of oxidation, thereby protecting materials from degradation.[1]

Solubility Profile

The solubility of a compound is a critical physical property that influences its application and performance. CAS 119-47-1 exhibits a distinct solubility profile, characterized by high solubility in many organic solvents and very low solubility in aqueous solutions.

Quantitative and Qualitative Solubility Data

While extensive qualitative data is available, specific quantitative solubility measurements for CAS 119-47-1 in many common organic solvents are not widely published in publicly accessible literature. The available data is summarized in the table below.

| Solvent | CAS Number | Solubility | Temperature (°C) | Notes |

| Organic Solvents | ||||

| Acetone | 67-64-1 | Soluble / Easily Soluble[1][2][3][4][5] | Not Specified | Qualitative description. |

| Benzene | 71-43-2 | Easily Soluble[2][4][5] | Not Specified | Qualitative description. |

| Chloroform | 67-66-3 | Soluble[1] | Not Specified | Qualitative description. |

| Dimethyl Sulfoxide (DMSO) | 67-68-5 | 55.00 mg/mL (161.53 mM) | Not Specified | Sonication is recommended. |

| Ethanol | 64-17-5 | Soluble[1][3] | Not Specified | Qualitative description. |

| Petroleum Ether | 8032-32-4 | Soluble[3] | Not Specified | Qualitative description. |

| Aromatic Solvents | N/A | Soluble | Not Specified | General qualitative description. |

| Aqueous Solvents | ||||

| Water | 7732-18-5 | 0.007 mg/L[4][6] | 20 | Practically insoluble. |

| Water | 7732-18-5 | 0.02 mg/L[7][8][9] | 25 |

Note: The term "soluble" or "easily soluble" indicates a qualitative assessment from technical datasheets and chemical databases. For precise formulation work, experimental determination of quantitative solubility is recommended.

Experimental Protocol: Thermodynamic Solubility Determination via the Shake-Flask Method

The shake-flask method is a widely recognized and reliable technique for determining the thermodynamic solubility of a compound.[10] It measures the concentration of a solute in a saturated solution that is in equilibrium with the solid form of the substance.

Principle

An excess amount of the solid compound (CAS 119-47-1) is added to the solvent of interest. The mixture is agitated at a constant temperature for an extended period to ensure that equilibrium is reached. After equilibration, the undissolved solid is separated from the solution, and the concentration of the dissolved compound in the clear supernatant is quantified using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectroscopy.

Materials and Equipment

-

Analyte: CAS 119-47-1, crystalline powder

-

Solvents: High-purity organic solvents (e.g., acetone, ethanol, DMSO)

-

Apparatus:

-

Analytical balance

-

Glass vials with screw caps or flasks with stoppers

-

Orbital shaker or wrist-action shaker

-

Temperature-controlled incubator or water bath

-

Centrifuge

-

Syringes and syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

HPLC system with a UV detector or a UV-Vis spectrophotometer

-

Procedure

-

Preparation: Add an excess amount of CAS 119-47-1 powder to a series of vials. The amount should be sufficient to ensure that undissolved solid remains at the end of the experiment.

-

Solvent Addition: Accurately dispense a known volume of the desired organic solvent into each vial.

-

Equilibration: Securely cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C). Agitate the samples for a predetermined period (typically 24 to 48 hours) to allow the system to reach thermodynamic equilibrium.

-

Phase Separation: After the equilibration period, allow the vials to stand undisturbed at the same constant temperature for at least 24 hours to allow the excess solid to sediment. Alternatively, centrifuge the vials at a controlled temperature to facilitate the separation of the solid and liquid phases.

-

Sample Collection: Carefully withdraw an aliquot of the clear supernatant using a syringe. Immediately filter the aliquot through a syringe filter into a clean vial to remove any remaining microscopic particles.

-

Dilution: Accurately dilute the filtered saturated solution with the same solvent to a concentration that falls within the linear range of the analytical instrument.

-

Quantification: Analyze the diluted sample using a calibrated HPLC or UV-Vis method to determine the concentration of CAS 119-47-1.

-

Data Analysis: Calculate the solubility of CAS 119-47-1 in the solvent, expressed in units such as mg/mL or mol/L, based on the measured concentration and the dilution factor.

Visualizations

Experimental Workflow

The following diagram illustrates the logical flow of the shake-flask method for determining solubility.

Antioxidant Mechanism of Action

CAS 119-47-1 is a hindered phenolic antioxidant. Its mechanism involves donating a hydrogen atom from one of its hydroxyl (-OH) groups to a highly reactive free radical (R•), effectively neutralizing it. The resulting antioxidant radical is stabilized by resonance and steric hindrance from the adjacent tert-butyl groups, preventing it from initiating further oxidation reactions.

References

- 1. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 2. downloads.regulations.gov [downloads.regulations.gov]

- 3. Determination of Thermodynamic Solubility by Saturation Shake-Flask Method [bio-protocol.org]

- 4. enamine.net [enamine.net]

- 5. Page loading... [guidechem.com]

- 6. 2,2'-Methylenebis(4-methyl-6-tert-butylphenol) | 119-47-1 [chemicalbook.com]

- 7. bioassaysys.com [bioassaysys.com]

- 8. farnell.com [farnell.com]

- 9. farnell.com [farnell.com]

- 10. 2,2'-Methylenebis(4-methyl-6-tert-butylphenol) | C23H32O2 | CID 8398 - PubChem [pubchem.ncbi.nlm.nih.gov]

Spectroscopic Analysis of 2,2'-Methylenebis(6-tert-butyl-4-methylphenol): A Technical Guide

Note on Chemical Nomenclature: The compound requested, 2,2'-Methylenebis(4-t-butylphenol), is an uncommon name. This guide details the spectroscopic data for the structurally similar and widely studied compound, 2,2'-Methylenebis(6-tert-butyl-4-methylphenol) , also known by its CAS number 119-47-1 .[1][2][3] It is presumed that this is the compound of interest for researchers and drug development professionals.

This technical document provides a comprehensive overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for 2,2'-Methylenebis(6-tert-butyl-4-methylphenol). Detailed experimental protocols and data presented in tabular format are included to support researchers in the identification and characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for elucidating the molecular structure of organic compounds. Below are the summarized ¹H and ¹³C NMR data for 2,2'-Methylenebis(6-tert-butyl-4-methylphenol).

¹H NMR Data

Table 1: ¹H NMR Chemical Shifts for 2,2'-Methylenebis(6-tert-butyl-4-methylphenol)

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~7.0 | Singlet | 2H | Ar-H |

| ~6.8 | Singlet | 2H | Ar-H |

| ~4.8 | Singlet | 2H | OH |

| ~3.8 | Singlet | 2H | CH₂ |

| ~2.2 | Singlet | 6H | Ar-CH₃ |

| ~1.4 | Singlet | 18H | C(CH₃)₃ |

Data sourced from publicly available spectral databases. The exact chemical shifts can vary slightly depending on the solvent and concentration.

¹³C NMR Data

Table 2: ¹³C NMR Chemical Shifts for 2,2'-Methylenebis(6-tert-butyl-4-methylphenol)

| Chemical Shift (ppm) | Assignment |

| ~150 | C-OH |

| ~136 | C-C(CH₃)₃ |

| ~128 | Ar-C |

| ~126 | Ar-C |

| ~125 | Ar-C |

| ~124 | Ar-C |

| ~34 | C (CH₃)₃ |

| ~30 | C(C H₃)₃ |

| ~21 | Ar-CH₃ |

| ~30 | CH₂ |

Data represents typical values and may vary based on experimental conditions.[1]

Experimental Protocol for NMR Spectroscopy

A representative protocol for obtaining NMR spectra of 2,2'-Methylenebis(6-tert-butyl-4-methylphenol) is as follows:

-

Sample Preparation: Dissolve approximately 10-20 mg of the compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

-

Instrumentation: Utilize a 300 MHz or higher field NMR spectrometer.[4]

-

¹H NMR Acquisition:

-

Acquire a one-dimensional proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio (typically 8-16 scans).

-

Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-12 ppm).

-

Use a relaxation delay of 1-5 seconds between scans.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.

-

A higher number of scans will be necessary due to the low natural abundance of ¹³C (typically several hundred to thousands of scans).

-

Set the spectral width to encompass the full range of carbon chemical shifts (e.g., 0-200 ppm).

-

-

Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction. Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.

IR Absorption Data

Table 3: Key IR Absorption Bands for 2,2'-Methylenebis(6-tert-butyl-4-methylphenol)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3650-3400 | Strong, Broad | O-H stretch (phenolic) |

| ~3000-2850 | Medium-Strong | C-H stretch (aliphatic) |

| ~1600, ~1480 | Medium | C=C stretch (aromatic) |

| ~1230 | Strong | C-O stretch (phenolic) |

| ~870 | Strong | Ar-H bend (substituted benzene) |

Data obtained from various spectral databases and may show slight variations.[1][5]

Experimental Protocol for IR Spectroscopy

A typical procedure for obtaining an IR spectrum of a solid sample like 2,2'-Methylenebis(6-tert-butyl-4-methylphenol) is:

-

Sample Preparation (KBr Pellet Method):

-

Grind a small amount (1-2 mg) of the compound with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Place the powder in a pellet press and apply pressure to form a thin, transparent pellet.

-

-

Sample Preparation (ATR Method):

-

Place a small amount of the solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

-

Apply pressure to ensure good contact between the sample and the crystal.

-

-

Data Acquisition:

-

Place the KBr pellet or the ATR accessory in the sample compartment of an FTIR spectrometer.

-

Record the spectrum, typically in the range of 4000-400 cm⁻¹.

-

Collect a background spectrum of air (or the empty ATR crystal) to subtract from the sample spectrum.

-

-

Data Analysis: Identify the characteristic absorption bands and correlate them to the functional groups present in the molecule.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, which helps in determining the molecular weight and elemental composition.

Mass Spectrometry Data

Table 4: Key Mass Spectrometry Peaks for 2,2'-Methylenebis(6-tert-butyl-4-methylphenol)

| m/z | Relative Intensity | Assignment |

| 340 | High | [M]⁺ (Molecular Ion) |

| 325 | High | [M - CH₃]⁺ |

| 177 | Medium | [Fragment]⁺ |

| 163 | High | [Fragment]⁺ |

| 57 | High | [C(CH₃)₃]⁺ |

Fragmentation patterns can vary depending on the ionization technique used (e.g., EI, ESI).[1][6] The molecular weight of the compound is 340.50 g/mol .[2]

Experimental Protocol for Mass Spectrometry

A general protocol for the mass spectrometric analysis of 2,2'-Methylenebis(6-tert-butyl-4-methylphenol) is:

-

Sample Introduction:

-

Direct Infusion: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol, acetonitrile) and infuse it directly into the ion source.

-

Gas Chromatography-Mass Spectrometry (GC-MS): Dissolve the sample in a volatile solvent and inject it into a gas chromatograph coupled to a mass spectrometer for separation prior to analysis.

-

-

Ionization:

-

Electron Ionization (EI): This is a common technique for GC-MS, where high-energy electrons bombard the sample molecules, causing ionization and fragmentation.

-

Electrospray Ionization (ESI): This is a soft ionization technique often used for liquid chromatography-mass spectrometry (LC-MS), which typically results in less fragmentation and a prominent molecular ion peak.

-

-

Mass Analysis: The ions are separated based on their m/z ratio by a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: The separated ions are detected, and a mass spectrum is generated, plotting ion intensity versus m/z.

Workflow Visualization

The following diagram illustrates a generalized workflow for the spectroscopic analysis of a chemical compound.

References

- 1. 2,2'-Methylenebis(4-methyl-6-tert-butylphenol) | C23H32O2 | CID 8398 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2,2 -Methylenebis(6-tert-butyl-4-methylphenol) 2,2 -Methylenebis(6-tert-butyl-p-cresol) 119-47-1 [sigmaaldrich.com]

- 3. 2,2'-Methylenebis(6-tert-butyl-p-cresol) [lgcstandards.com]

- 4. utsouthwestern.edu [utsouthwestern.edu]

- 5. Phenol, 2,2'-methylenebis[6-(1,1-dimethylethyl)-4-methyl- [webbook.nist.gov]

- 6. Phenol, 2,2'-methylenebis[6-(1,1-dimethylethyl)-4-methyl- [webbook.nist.gov]

Unveiling the Molecular Architecture: A Technical Guide to the Crystal Structure of 2,2'-Methylenebis(4-methyl-6-tert-butylphenol)

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the crystal structure of the widely used antioxidant, 2,2'-Methylenebis(4-methyl-6-tert-butylphenol). The following sections detail the crystallographic data, experimental protocols for its determination, and a logical workflow for crystallographic analysis, offering valuable insights for professionals in chemical research and drug development.

Crystallographic Data Summary

The crystal structure of 2,2'-Methylenebis(4-methyl-6-tert-butylphenol) has been determined by X-ray diffraction, revealing an orthorhombic crystal system. The key crystallographic parameters are summarized in the table below, providing a quantitative snapshot of the molecule's solid-state conformation. This information is crucial for understanding its physical properties and potential interactions in a crystalline state.

| Parameter | Value |

| Crystal System | Orthorhombic |

| Space Group | Pna21 (33) |

| Unit Cell Dimensions | |

| a | 1.6203(5) nm |

| b | 1.2827(5) nm |

| c | 1.0197(3) nm |

| Volume | 2.119 nm³ |

| Z | 4 |

Experimental Protocols

While the specific experimental details for the deposition of the crystal structure in the Crystallography Open Database (COD) under entry 4316186 are not publicly detailed in the primary literature, a general and representative protocol for the synthesis and single-crystal X-ray diffraction analysis of similar bisphenol compounds is outlined below.

Synthesis and Crystallization

A common synthetic route to 2,2'-Methylenebis(4-methyl-6-tert-butylphenol) involves the condensation reaction of 4-methyl-6-tert-butylphenol with formaldehyde in the presence of an acid or base catalyst. The crude product is then purified by recrystallization from a suitable solvent, such as n-hexane, to yield single crystals suitable for X-ray diffraction analysis.

Single-Crystal X-ray Diffraction Analysis

The determination of the crystal structure involves a meticulous process using a single-crystal X-ray diffractometer. The fundamental steps are illustrated in the workflow diagram below.

A suitable single crystal is carefully selected and mounted on the goniometer head of the diffractometer. The crystal is then cooled to a low temperature, typically 100 K, to minimize thermal vibrations of the atoms. A monochromatic X-ray beam is directed at the crystal, and as the crystal is rotated, a series of diffraction patterns are collected by a detector.

The collected diffraction data is then processed to determine the unit cell parameters and the symmetry of the crystal, leading to the assignment of the space group. The initial crystal structure is solved using direct methods or Patterson methods, which provide an initial model of the atomic positions. This model is then refined against the experimental data using least-squares methods to optimize the atomic coordinates, displacement parameters, and other structural parameters until the calculated diffraction pattern closely matches the observed pattern. Finally, the refined structure is validated to ensure its quality and accuracy.

Structural Insights

The crystal structure of 2,2'-Methylenebis(4-methyl-6-tert-butylphenol) provides a precise three-dimensional map of the molecule. This information is invaluable for:

-

Understanding intermolecular interactions: Analysis of the packing of molecules in the crystal lattice reveals the nature and geometry of non-covalent interactions, such as hydrogen bonding and van der Waals forces.

-

Correlating structure with physical properties: The crystalline arrangement influences properties like melting point, solubility, and stability.

-

Computational modeling: The experimentally determined structure serves as a crucial starting point for theoretical calculations and molecular modeling studies to predict its behavior and interactions in different environments.

As this compound is primarily used as an antioxidant, there are no known signaling pathways directly associated with its function in a biological context in the way a drug molecule would have. Its primary role is to inhibit oxidation by scavenging free radicals.

This technical guide provides a foundational understanding of the crystal structure of 2,2'-Methylenebis(4-methyl-6-tert-butylphenol). The provided data and protocols are essential for researchers and scientists working with this compound, enabling further investigation into its properties and applications.

An In-depth Technical Guide on the Free Radical Scavenging Mechanism of Bisphenolic Antioxidants

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bisphenolic antioxidants are a significant class of synthetic antioxidants characterized by the presence of two phenolic moieties. Their unique structural features, particularly the hydroxyl groups attached to the aromatic rings, make them highly effective scavengers of free radicals. This guide provides a comprehensive overview of the core mechanisms by which bisphenolic antioxidants neutralize free radicals, details the experimental protocols used to evaluate their efficacy, and explores the key signaling pathways they modulate in biological systems.

Core Free Radical Scavenging Mechanisms

The antioxidant activity of bisphenolic compounds primarily stems from their ability to donate a hydrogen atom or an electron to a free radical, thereby neutralizing its reactivity. The principal mechanisms involved are Hydrogen Atom Transfer (HAT), Sequential Proton Loss Electron Transfer (SPLET), and Radical Adduct Formation.

Hydrogen Atom Transfer (HAT)

In the HAT mechanism, the phenolic antioxidant (ArOH) donates a hydrogen atom from its hydroxyl group to a free radical (R•), effectively quenching the radical and forming a more stable antioxidant radical (ArO•).[1] This resulting phenoxyl radical is stabilized by resonance, delocalizing the unpaired electron across the aromatic ring, which makes it significantly less reactive than the initial free radical.[2]

The efficiency of the HAT mechanism is largely dependent on the bond dissociation enthalpy (BDE) of the phenolic O-H bond. A lower BDE facilitates easier hydrogen atom donation and, consequently, a higher antioxidant activity.[3] Steric hindrance around the hydroxyl group, as seen in compounds like Butylated Hydroxytoluene (BHT), can enhance the stability of the resulting phenoxyl radical, further promoting antioxidant efficacy.[4]

Sequential Proton Loss Electron Transfer (SPLET)

The SPLET mechanism is a multi-step process that is particularly relevant in polar solvents. It involves the deprotonation of the phenolic antioxidant to form a phenoxide anion (ArO⁻), followed by the transfer of an electron from this anion to the free radical.[5]

This mechanism is favored in environments that can facilitate proton transfer, and its efficiency is influenced by the acidity of the phenol and the electron-donating or withdrawing nature of the substituents on the aromatic ring.

Radical Adduct Formation

In some cases, a free radical can directly add to the aromatic ring of the bisphenolic antioxidant, forming a radical adduct. This mechanism is particularly relevant for carbon-centered radicals. The formation of these adducts can be a reversible process, and the resulting adduct radical is typically less reactive than the initial free radical, thus contributing to the overall antioxidant effect.

Quantitative Analysis of Antioxidant Activity

The antioxidant capacity of bisphenolic compounds is quantified using various in vitro assays. The half-maximal inhibitory concentration (IC50) is a common metric used to express the concentration of an antioxidant required to scavenge 50% of the free radicals in a given assay. A lower IC50 value indicates a higher antioxidant activity.[6]

Below are tables summarizing the IC50 values for various bisphenolic antioxidants from DPPH and ABTS radical scavenging assays.

Table 1: DPPH Radical Scavenging Activity of Bisphenolic Antioxidants

| Compound | IC50 (µM) | Reference |

| Butylated Hydroxytoluene (BHT) | 202.35 (µg/mL) | [6] |

| Bisphenol A (BPA) | 623.30 (µg/mL) | [7] |

| Bisphenol F (BPF) | 611.72 (µg/mL) | [7] |

| Bisphenol S (BPS) | 428.8 (µg/mL) | [7] |

| 3,5-dihydroxy benzoic acid | > Gentisic acid | [8] |

| Gentisic acid | > 3,4-dihydroxybenzoic acid | [8] |

| 3,4-dihydroxybenzoic acid | > Gallic acid | [8] |

| Gallic acid | > Syringic acid | [8] |

| Syringic acid | > Vanillic acid | [8] |

| Catechin | > Luteolin | [8] |

| Luteolin | > Rutin | [8] |

| Rutin | > Isoorientin | [8] |

| Isoorientin | > Taxifolin | [8] |

| Taxifolin | > Myricetin | [8] |

Table 2: ABTS Radical Scavenging Activity of Bisphenolic Antioxidants

| Compound | IC50 (µM) | Reference |

| Gallic acid hydrate | 1.03 ± 0.25 (µg/mL) | |

| (+)-Catechin hydrate | 3.12 ± 0.51 (µg/mL) | |

| Caffeic acid | 1.59 ± 0.06 (µg/mL) | |

| Rutin hydrate | 4.68 ± 1.24 (µg/mL) | |

| Hyperoside | 3.54 ± 0.39 (µg/mL) | |

| Quercetin | 1.89 ± 0.33 (µg/mL) | |

| Kaempferol | 3.70 ± 0.15 (µg/mL) | |

| Ethyl acetate fraction of Macaranga hypoleuca | 2.10 (mg/L) | [9] |

| Butanol fraction of Macaranga hypoleuca | 3.21 (µg/mL) | [9] |

| Water fraction of Macaranga hypoleuca | 3.19 (µg/mL) | [9] |

| Methanol extract of Macaranga hypoleuca | 3.72 (µg/mL) | [9] |

Experimental Protocols

Accurate assessment of antioxidant activity requires standardized experimental protocols. The following sections detail the methodologies for three widely used assays.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

The DPPH assay is a common and relatively simple method to evaluate the free radical scavenging ability of antioxidants.

Principle: DPPH is a stable free radical with a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the non-radical form, diphenylpicrylhydrazine, resulting in a color change from violet to yellow. The degree of discoloration is proportional to the scavenging activity of the antioxidant and is measured spectrophotometrically at approximately 517 nm.

Methodology:

-

Preparation of DPPH Solution: A stock solution of DPPH (e.g., 0.1 mM) is prepared in a suitable solvent such as methanol or ethanol. The absorbance of this working solution should be adjusted to a specific value (e.g., 1.0 ± 0.1) at 517 nm.

-

Sample Preparation: The bisphenolic antioxidant is dissolved in a suitable solvent to prepare a stock solution, from which a series of dilutions are made.

-

Reaction Mixture: A fixed volume of the DPPH working solution is mixed with various concentrations of the antioxidant solution. A control is prepared with the solvent instead of the antioxidant solution.

-

Incubation: The reaction mixtures are incubated in the dark at room temperature for a specific period (e.g., 30 minutes).

-

Absorbance Measurement: The absorbance of the solutions is measured at 517 nm using a spectrophotometer.

-

Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the control and A_sample is the absorbance of the sample.

-

IC50 Determination: The IC50 value is determined by plotting the percentage of scavenging activity against the concentration of the antioxidant.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

The ABTS assay is another widely used method that is applicable to both hydrophilic and lipophilic antioxidants.

Principle: The ABTS radical cation (ABTS•+) is a blue-green chromophore that is generated by the oxidation of ABTS with potassium persulfate. In the presence of an antioxidant, the ABTS•+ is reduced back to its colorless neutral form. The reduction in absorbance at 734 nm is proportional to the antioxidant activity.

Methodology:

-

Preparation of ABTS Radical Cation (ABTS•+): A stock solution of ABTS (e.g., 7 mM) is mixed with a solution of potassium persulfate (e.g., 2.45 mM) and allowed to stand in the dark at room temperature for 12-16 hours to generate the ABTS•+.

-

Preparation of ABTS•+ Working Solution: The ABTS•+ stock solution is diluted with a suitable solvent (e.g., ethanol or phosphate-buffered saline) to an absorbance of 0.70 ± 0.02 at 734 nm.

-

Sample Preparation: The bisphenolic antioxidant is dissolved in a suitable solvent to prepare a stock solution, from which a series of dilutions are made.

-

Reaction Mixture: A small volume of the antioxidant solution is added to a fixed volume of the ABTS•+ working solution.

-

Incubation: The reaction mixture is incubated at room temperature for a specific time (e.g., 6 minutes).

-

Absorbance Measurement: The absorbance is measured at 734 nm.

-

Calculation of Scavenging Activity and IC50: The calculations are performed similarly to the DPPH assay.

ORAC (Oxygen Radical Absorbance Capacity) Assay

The ORAC assay measures the ability of an antioxidant to protect a fluorescent probe from oxidative degradation by peroxyl radicals.

Principle: This assay is based on the inhibition of the peroxyl radical-induced oxidation of a fluorescent probe (e.g., fluorescein) by an antioxidant. The peroxyl radicals are typically generated from the thermal decomposition of 2,2'-azobis(2-amidinopropane) dihydrochloride (AAPH). The antioxidant's ability to scavenge these radicals and protect the fluorescent probe is monitored by measuring the decay of fluorescence over time.

Methodology:

-

Reagent Preparation: Prepare solutions of the fluorescent probe (e.g., fluorescein), the radical generator (AAPH), and the antioxidant standard (e.g., Trolox).

-

Reaction Setup: In a microplate, the antioxidant sample or standard is mixed with the fluorescent probe solution.

-

Initiation of Reaction: The reaction is initiated by the addition of the AAPH solution.

-

Fluorescence Measurement: The fluorescence intensity is measured kinetically at specific intervals over a set period (e.g., every minute for 60-90 minutes) at an excitation wavelength of ~485 nm and an emission wavelength of ~520 nm.

-

Data Analysis: The area under the fluorescence decay curve (AUC) is calculated for the blank, standards, and samples. The net AUC is calculated by subtracting the AUC of the blank from the AUC of the sample or standard. The ORAC value is then determined by comparing the net AUC of the sample to that of the Trolox standard and is typically expressed as Trolox equivalents (TE).

Modulation of Cellular Signaling Pathways

Beyond direct free radical scavenging, bisphenolic antioxidants can exert their protective effects by modulating key cellular signaling pathways involved in the response to oxidative stress.

Nrf2 Signaling Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a transcription factor that plays a central role in the cellular antioxidant defense system. Under normal conditions, Nrf2 is kept in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1). Upon exposure to oxidative stress, Nrf2 dissociates from Keap1, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant and cytoprotective genes, leading to their transcription.[7][10]

Some bisphenolic compounds have been shown to activate the Nrf2 pathway, thereby upregulating the expression of a battery of protective enzymes such as heme oxygenase-1 (HO-1), NAD(P)H:quinone oxidoreductase 1 (NQO1), and glutamate-cysteine ligase (GCL).[11] For instance, Bisphenol A (BPA) has been reported to activate Nrf2 through the nitrosylation of Keap1.[11]

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) signaling pathway is a crucial cascade involved in various cellular processes, including proliferation, differentiation, inflammation, and apoptosis. The pathway consists of three main tiers of kinases: MAPKKK, MAPKK, and MAPK. The three major MAPK subfamilies are extracellular signal-regulated kinases (ERKs), c-Jun N-terminal kinases (JNKs), and p38 MAPKs.

Oxidative stress is a potent activator of the MAPK pathways, particularly JNK and p38. Some bisphenolic compounds can modulate MAPK signaling. For example, Bisphenol A has been shown to activate JNK and ERK pathways, which can have both pro-inflammatory and pro-apoptotic effects depending on the cellular context.[12] The modulation of these pathways by bisphenolic antioxidants can influence cellular responses to oxidative stress.[13]

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) is a transcription factor that plays a critical role in regulating the immune and inflammatory responses. In its inactive state, NF-κB is sequestered in the cytoplasm by its inhibitory protein, IκB. Upon stimulation by various signals, including oxidative stress, IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes.[14]

Several bisphenolic compounds have been shown to inhibit the NF-κB pathway. For instance, Bisphenol A has been reported to activate the NF-κB pathway, leading to increased expression of pro-inflammatory cytokines. The ability of some bisphenolic antioxidants to modulate this pathway contributes to their anti-inflammatory properties.

Conclusion

Bisphenolic antioxidants are potent free radical scavengers that operate through multiple mechanisms, including Hydrogen Atom Transfer, Sequential Proton Loss Electron Transfer, and Radical Adduct Formation. Their efficacy can be quantitatively assessed using a variety of in vitro assays such as DPPH, ABTS, and ORAC. Furthermore, their biological effects extend beyond direct radical scavenging to the modulation of critical cellular signaling pathways like Nrf2, MAPK, and NF-κB. A thorough understanding of these mechanisms and pathways is essential for researchers, scientists, and drug development professionals in the design and application of novel antioxidant-based therapeutic strategies. The structure-activity relationships of these compounds, particularly the nature and position of substituents on the phenolic rings, play a crucial role in determining their antioxidant potency and biological activity.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Structure-antioxidant activity relationships of flavonoids and phenolic acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. In vitro evaluation of the antioxidant potential, phenolic and flavonoid contents of the stem bark ethanol extract of Anogeissus leiocarpus - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. e3s-conferences.org [e3s-conferences.org]

- 8. Role of Nrf2 in bisphenol effects: a review study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Bisphenol A induces Nrf2-dependent drug-metabolizing enzymes through nitrosylation of Keap1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. MAPK and NF-κB pathways are involved in bisphenol A-induced TNF-α and IL-6 production in BV2 microglial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. NF-κB—An Important Player in Xenoestrogen Signaling in Immune Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Bisphenol A drives nuclear factor-kappa B signaling activation and enhanced motility in non-transformed breast cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

In Vitro Toxicological Profile of 2,2'-Methylenebis(4-tert-butylphenol): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro toxicological profile of 2,2'-Methylenebis(4-tert-butylphenol), a chemical intermediate and antioxidant. The information is compiled from a variety of scientific studies and regulatory assessments to support risk evaluation and further research.

Executive Summary

2,2'-Methylenebis(4-tert-butylphenol) has been evaluated in a range of in vitro assays to determine its potential for cytotoxicity, genotoxicity, mitochondrial toxicity, and endocrine disruption. While data for this specific compound is limited in publicly available literature, studies on closely related analogues provide valuable insights. Evidence suggests a potential for mitochondrial dysfunction, while its genotoxic and endocrine-disrupting potentials appear to be low. This guide presents the available quantitative data, details the experimental methodologies for key assays, and visualizes relevant biological pathways and workflows.

Cytotoxicity

Quantitative in vitro cytotoxicity data for 2,2'-Methylenebis(4-tert-butylphenol) is not extensively available in the public domain. However, a study on the structurally similar compound, 4,4'-Methylenebis(2,6-di-tert-butylphenol), provides an indication of its potential cytotoxic effect.

| Compound | Cell Line | Assay | Endpoint | Result | Reference |

| 4,4'-Methylenebis(2,6-di-tert-butylphenol) | PC-3 (prostate cancer) | MTT | IC50 | 2324.78 µg/mL | [1] |

Experimental Protocol: MTT Assay for Cell Viability

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

-

Cell Culture: Cells are seeded in a 96-well plate at a predetermined density and allowed to adhere overnight.

-

Compound Exposure: The test compound is added to the wells at various concentrations, and the plate is incubated for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: After the incubation period, the culture medium is replaced with a fresh medium containing MTT solution (typically 0.5 mg/mL). The plate is then incubated for 2-4 hours to allow for formazan crystal formation.

-

Solubilization: The medium is removed, and a solubilizing agent (e.g., dimethyl sulfoxide - DMSO) is added to dissolve the formazan crystals.

-

Absorbance Reading: The absorbance of the resulting colored solution is measured using a microplate reader at a wavelength of approximately 570 nm.

-

Data Analysis: The absorbance values are used to calculate the percentage of cell viability relative to an untreated control. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is then determined.

MTT Assay Experimental Workflow

Genotoxicity

A comprehensive assessment by the National Industrial Chemicals Notification and Assessment Scheme (NICNAS) on the closely related compound 2,2'-methylenebis(4-methyl-6-tert-butylphenol) concluded that it was not genotoxic based on a battery of in vitro tests.[2] While specific results for 2,2'-Methylenebis(4-tert-butylphenol) are not detailed, the findings for its analogue suggest a low likelihood of genotoxic potential.

Key In Vitro Genotoxicity Assays:

-

Bacterial Reverse Mutation Assay (Ames Test - OECD 471): This test uses various strains of Salmonella typhimurium and Escherichia coli to detect point mutations, which are alterations of one or a few base pairs in a gene.

-

In Vitro Mammalian Chromosomal Aberration Test (OECD 473): This assay assesses the potential of a test substance to induce structural chromosomal abnormalities in cultured mammalian cells.

-

In Vitro Mammalian Cell Gene Mutation Test (HPRT Assay - OECD 476): This test evaluates the potential of a chemical to induce gene mutations in cultured mammalian cells, typically at the hypoxanthine-guanine phosphoribosyl transferase (HPRT) locus.

Standard In Vitro Genotoxicity Test Battery

Mitochondrial Toxicity

A study on the analogue, 2,2'-methylenebis(4-ethyl-6-tert-butylphenol), demonstrated a direct effect on mitochondrial function.[3]

| Compound | System | Effect | Concentration | Reference |

| 2,2'-Methylenebis(4-ethyl-6-tert-butylphenol) | Rat Liver Mitochondria | Uncoupler of oxidative phosphorylation | < 50 µM | [3] |

| 2,2'-Methylenebis(4-ethyl-6-tert-butylphenol) | Rat Liver Mitochondria | Respiratory inhibitor | > 100 µM | [3] |

Experimental Protocol: Assessment of Mitochondrial Respiration

The effect of a compound on mitochondrial respiration can be assessed by measuring oxygen consumption in isolated mitochondria using a Clark-type oxygen electrode.

-

Isolation of Mitochondria: Mitochondria are isolated from rat liver tissue by differential centrifugation.

-

Respiration Assay: Isolated mitochondria are suspended in a respiration buffer containing substrates for the electron transport chain (e.g., glutamate and malate).

-

Measurement of Oxygen Consumption: Oxygen consumption is monitored continuously. Different respiratory states are induced by the addition of ADP (State 3, active respiration) and its subsequent depletion (State 4, resting respiration).

-

Compound Addition: The test compound is added at various concentrations to assess its effect on both State 3 and State 4 respiration. An uncoupler will increase State 4 respiration, while an inhibitor will decrease State 3 respiration.

Mechanism of Mitochondrial Toxicity

Endocrine Disruption

The potential for 2,2'-Methylenebis(4-tert-butylphenol) and its analogues to interact with nuclear receptors has been investigated, with a focus on estrogen and androgen receptors. A study that screened a large number of chemicals found that 4,4'-Methylenebis(2,6-di-tert-butylphenol) exhibited very low binding affinity for the estrogen receptor.[4] A recent study evaluated 30 tert-butyl phenolic antioxidants for their estrogenic and androgenic activities, identifying 21 as estrogen receptor agonists and 8 as androgen receptor antagonists.[5] However, the specific activity of 2,2'-Methylenebis(4-tert-butylphenol) was not individually reported in the available abstract.

Experimental Protocol: Estrogen Receptor Alpha Binding Assay

A competitive binding assay can be used to determine the ability of a test chemical to bind to the estrogen receptor alpha (ERα).

-

Receptor Preparation: ERα is typically obtained from a cytosolic fraction of a responsive tissue (e.g., rat uterus) or from a recombinant source.

-

Competitive Binding: A constant concentration of a radiolabeled estrogen (e.g., [³H]-estradiol) is incubated with the receptor preparation in the presence of increasing concentrations of the test compound.

-

Separation of Bound and Free Ligand: After incubation, the receptor-bound radioligand is separated from the free radioligand using a technique such as hydroxylapatite precipitation or size-exclusion chromatography.

-

Quantification: The amount of radioactivity in the bound fraction is measured by liquid scintillation counting.

-

Data Analysis: The ability of the test compound to displace the radiolabeled estrogen is used to determine its relative binding affinity, often expressed as an IC50 value.

Estrogen Receptor Binding Assay Workflow

Conclusion

References

- 1. researchgate.net [researchgate.net]

- 2. industrialchemicals.gov.au [industrialchemicals.gov.au]

- 3. Toxicity studies of a synthetic antioxidant, 2,2'-methylenebis (4-ethyl-6-tert-butylphenol) in rats. 2. Uncoupling effect on oxidative phosphorylation of liver mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. academic.oup.com [academic.oup.com]

- 5. Estrogenic and androgenic activity of tert-butyl phenolic antioxidants assessed by in vitro receptor transcriptional activation and their association with insilico molecular docking analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

Environmental Fate and Degradation of 2,2'-Methylenebis(6-tert-butyl-4-methylphenol) (CAS 119-47-1): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the environmental fate and degradation of the antioxidant 2,2'-Methylenebis(6-tert-butyl-4-methylphenol), also known as CAS 119-47-1. This document synthesizes available data on its persistence, bioaccumulation, and degradation pathways, offering detailed experimental protocols for key assessment methods.

Summary of Environmental Fate

2,2'-Methylenebis(6-tert-butyl-4-methylphenol) is a synthetic phenolic antioxidant characterized by low water solubility and high lipophilicity. These properties significantly influence its behavior and persistence in the environment. The available data indicates that this compound is not readily biodegradable and exhibits a low to moderate potential for bioaccumulation in aquatic organisms. While predicted to undergo rapid photolysis in the atmosphere, its fate in aquatic systems via hydrolysis and photolysis requires further experimental investigation. Fugacity modeling suggests that if released into the environment, it is likely to partition to soil and sediment.

Quantitative Data on Environmental Fate and Degradation

The following tables summarize the key quantitative data available for the environmental fate and degradation of CAS 119-47-1.

Table 1: Biodegradation

| Test Guideline | Inoculum | Concentration | Duration | Degradation | Result |

| OECD 301C (Modified MITI Test (I)) | Activated sludge | Not specified | 28 days | 0% | Not readily biodegradable[1] |

Table 2: Bioaccumulation

| Test Guideline | Organism | Exposure Concentration | Duration | Bioconcentration Factor (BCF) | Result |

| OECD 305 | Carp (Cyprinus carpio) | 0.1 mg/L | 8 weeks | 60 - 125 | Moderate bioaccumulation potential |

| OECD 305 | Carp (Cyprinus carpio) | 1.0 mg/L | 8 weeks | 23 - 37 | Low bioaccumulation potential |

Table 3: Photodegradation

| Medium | Method | Parameter | Value | Reference |

| Atmosphere | Estimation (Atkinson model) | Half-life | 3.141 hours | [2] |

| Not specified | Not specified | Half-life | 0.5 days | Safety Data Sheet |

Table 4: Hydrolysis

| Condition | Result |

| Environmentally relevant pHs | Considered to be hydrolytically stable[3] |

Table 5: Soil Adsorption

| Model | Predicted Distribution |

| Fugacity Level III | Majority of the substance would be distributed into soil if released to soil and/or air compartment(s), and sediment if released to aquatic compartment[2] |

Experimental Protocols

Detailed methodologies for the key environmental fate studies are outlined below, based on the referenced OECD guidelines.

Biodegradation: OECD 301C (Modified MITI Test (I))

This test evaluates the ready biodegradability of a chemical substance by aerobic microorganisms.

Methodology:

-

Test System: A defined volume of mineral medium containing a known concentration of the test substance as the sole carbon source is inoculated with a relatively small number of microorganisms from a mixed population (e.g., activated sludge).

-

Procedure: The consumption of oxygen is measured over a 28-day period. The measurement is typically done using a closed respirometer.

-

Control Substances: A reference compound of known biodegradability (e.g., sodium benzoate) is run in parallel to check the viability of the inoculum. A toxicity control, containing both the test substance and the reference compound, is also included to assess for potential inhibitory effects of the test substance on the microorganisms.

-

Data Analysis: The percentage of biodegradation is calculated based on the ratio of the measured oxygen consumption to the theoretical oxygen demand (ThOD). A substance is considered readily biodegradable if it reaches the 60% pass level within a 10-day window, which itself is within the 28-day test period.

Bioaccumulation: OECD 305 (Bioaccumulation in Fish: Flow-Through Fish Test)

This guideline describes a procedure for characterizing the bioconcentration potential of a chemical substance in fish under flow-through conditions.

Methodology:

-

Test Organism: A suitable fish species, such as carp (Cyprinus carpio), is used.

-

Uptake Phase: Fish are exposed to a constant, sublethal concentration of the test substance in water for a defined period (e.g., 28 days). The concentration of the test substance in the water and in the fish tissue is measured at regular intervals.

-

Depuration Phase: After the uptake phase, the fish are transferred to a clean, flowing water system without the test substance. The concentration of the substance in the fish tissue is monitored until it is below the detection limit or for a defined period.

-

Data Analysis: The bioconcentration factor (BCF) is calculated as the ratio of the concentration of the test substance in the fish (at steady state) to its concentration in the water.

Hydrolysis: OECD 111 (Hydrolysis as a Function of pH)

This test is designed to determine the rate of hydrolytic degradation of a chemical in aqueous solutions at different pH values.

Methodology:

-

Test System: Sterile aqueous buffer solutions at pH 4, 7, and 9 are prepared.

-

Procedure: A known concentration of the test substance is added to each buffer solution. The solutions are then incubated in the dark at a constant temperature (e.g., 25°C or 50°C for a preliminary test). Samples are taken at various time intervals and analyzed for the concentration of the parent compound.

-

Data Analysis: The rate of hydrolysis is determined, and the half-life of the substance is calculated for each pH. If significant degradation is observed, further studies may be conducted to identify the degradation products. For CAS 119-47-1, it is reported to be hydrolytically stable, suggesting that less than 10% degradation would be observed under these test conditions.

Adsorption/Desorption: OECD 106 (Batch Equilibrium Method)

This method is used to determine the adsorption and desorption potential of a chemical in soil.

Methodology:

-

Test System: A series of vessels containing a known amount of soil and a solution of the test substance in a calcium chloride solution are prepared. A range of soil types with varying organic carbon content and pH are typically used.

-

Adsorption Phase: The vessels are agitated for a predetermined time to reach equilibrium. The concentration of the test substance in the aqueous phase is then measured. The amount of substance adsorbed to the soil is calculated by the difference between the initial and final concentrations in the solution.

-

Desorption Phase: After the adsorption phase, the supernatant is replaced with a fresh solution without the test substance, and the vessels are agitated again to determine the extent of desorption.

-

Data Analysis: The soil-water partition coefficient (Kd) and the organic carbon-normalized adsorption coefficient (Koc) are calculated. These values indicate the mobility of the substance in soil.

Visualizations

The following diagrams illustrate the key degradation pathways and experimental workflows.

Caption: Environmental distribution and degradation pathways of CAS 119-47-1.

Caption: Experimental workflow for the OECD 301C biodegradation test.

Caption: Experimental workflow for the OECD 305 bioaccumulation test.

References

The Synthetic Origin of 2,2'-Methylenebis(4-t-butylphenol): A Clarification on its Absence in Plant Exudates

A comprehensive review of scientific literature indicates that 2,2'-Methylenebis(4-t-butylphenol) is a synthetic compound and has not been identified as a naturally occurring constituent of plant exudates. This technical guide addresses the current understanding of this compound, clarifying its origins and industrial applications, and explains the absence of data relating to its natural occurrence, biosynthetic pathways, and experimental protocols for its study in botanical sources.

Compound Identification and Industrial Significance

2,2'-Methylenebis(4-t-butylphenol) is classified as a synthetic phenolic antioxidant. Its chemical structure, featuring two tert-butylphenol units linked by a methylene bridge, is a result of industrial synthesis rather than biological processes in plants. This compound is widely utilized in various industries to prevent oxidative degradation of materials.

Key applications include:

-

Polymers and Plastics: It is frequently added to polymers such as polyethylene, polypropylene, and PVC to enhance their thermal stability and prevent degradation during processing and end-use.

-

Rubber and Elastomers: It serves as an effective antioxidant in the manufacturing of rubber products, extending their service life by protecting against heat and oxygen.

-

Oils and Lubricants: The compound is used as a stabilizer in industrial oils and lubricants to inhibit oxidation and maintain performance.

Due to its synthetic nature, there is no evidence to suggest its presence in the natural world, including in any form of plant exudate.

Absence of Natural Occurrence Data

A thorough search of chemical and biological databases reveals no instances of 2,2'-Methylenebis(4-t-butylphenol) being isolated from a natural source. Consequently, there is no quantitative data available on its purported presence in plant exudates. The table below reflects this absence of information.

| Plant Species | Exudate Type | Concentration of 2,2'-Methylenebis(4-t-butylphenol) | Reference |

| Not Applicable | Not Applicable | Not Reported in Scientific Literature | Not Applicable |

Table 1. Summary of Quantitative Data on the Natural Occurrence of 2,2'-Methylenebis(4-t-butylphenol) in Plant Exudates. As a synthetic compound, it has not been reported in any plant species.

Lack of Biosynthetic Pathways and Experimental Protocols

Given that 2,2'-Methylenebis(4-t-butylphenol) is a product of industrial chemical synthesis, there are no known biosynthetic or signaling pathways in plants that would lead to its formation. Research into plant metabolomics has not identified any enzymatic processes capable of producing this specific molecular structure.

Consequently, there are no established experimental protocols for the extraction, isolation, or quantification of this compound from plant materials. The methodologies for its analysis are exclusively found in the context of quality control and analysis of industrial products.

The logical workflow for investigating a naturally occurring compound is therefore not applicable. However, for illustrative purposes, a generalized workflow for the analysis of a synthetic compound in an environmental or industrial matrix is presented below.

Figure 1. A generalized experimental workflow for the analysis of a synthetic compound in an industrial matrix.

Conclusion

Endocrine Disruption Potential of 2,2'-Methylenebis(4-t-butylphenol): A Technical Guide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides a comprehensive overview of the current state of knowledge regarding the endocrine disruption potential of 2,2'-Methylenebis(4-t-butylphenol) (CAS No. 119-47-1), a chemical commonly used as an antioxidant. This document synthesizes available in vitro and in vivo data, details relevant experimental methodologies, and presents key signaling pathways and experimental workflows through structured data tables and graphical representations. While in vivo studies indicate a potential for reproductive toxicity at high doses, the available in vitro data on direct interactions with specific endocrine pathways, such as androgenic, thyroidal, and steroidogenic pathways, are limited. This guide aims to consolidate the existing information to inform future research and risk assessment activities.

Chemical Identity

-

Chemical Name: 2,2'-Methylenebis(4-tert-butylphenol)

-

CAS Number: 119-47-1[1]

-

Synonyms: 2,2'-Methylenebis(6-tert-butyl-p-cresol), Antioxidant 2246, AO 2246[2]

-

Molecular Formula: C₂₃H₃₂O₂

-

Molecular Weight: 340.5 g/mol [2]

-

Structure:

In Vitro Endocrine Disruption Potential

The available in vitro data on the endocrine disruption potential of 2,2'-Methylenebis(4-t-butylphenol) is limited. The primary focus of existing studies has been on its estrogenic activity.

Estrogen Receptor Activity

Multiple sources indicate that 2,2'-Methylenebis(4-t-butylphenol) does not exhibit estrogenic activity. An in vitro estrogen receptor (ER) alpha-binding assay showed no estrogenic activity[1]. This is further supported by data from the U.S. Environmental Protection Agency's (EPA) ToxCast program, which shows a very low ER agonist area under the curve (AUC) value, suggesting inactivity.

Table 1: Summary of In Vitro Estrogen Receptor Activity Data

| Assay Type | Endpoint | Result | Reference |

| Estrogen Receptor Alpha-Binding Assay | Estrogenic Activity | No activity reported | [1] |

| ToxCast ER Agonist Model | Area Under Curve (AUC) | 0.00113 | [3] |

Androgen Receptor, Thyroid Hormone Receptor, and Steroidogenesis Activity

A comprehensive search of publicly available literature and databases did not yield any quantitative in vitro data for 2,2'-Methylenebis(4-t-butylphenol) concerning its direct interaction with the androgen receptor (AR), thyroid hormone receptor (TR), or its potential to interfere with steroidogenesis (e.g., in the H295R assay). This represents a significant data gap in the endocrine disruption profile of this chemical.

In Vivo Reproductive and Developmental Toxicity

In vivo studies in animal models provide valuable information on the potential for a substance to cause adverse effects on the reproductive and endocrine systems.

Reproductive Toxicity

A reproduction/developmental toxicity screening study conducted in rats according to OECD Test Guideline 421 showed effects on both male and female reproductive parameters at higher dose levels.

Table 2: Summary of In Vivo Reproductive Toxicity Data in Rats (OECD TG 421)

| Parameter | NOAEL (mg/kg bw/day) | LOAEL (mg/kg bw/day) | Observed Effects at LOAEL and Above | Reference |

| Male Reproductive Toxicity | 12.5[4] | 42.3 | Testicular toxicity, degeneration of spermatids, vacuolation of Sertoli cells.[4] | [4] |

| Female Reproductive Toxicity | 50[4] | 200 | Decrease in the number of corpora lutea, implantation scars, and pups born.[4] | [4] |

Developmental Toxicity

Developmental toxicity studies in rats have been conducted to assess the potential for adverse effects on the developing fetus.

Table 3: Summary of In Vivo Developmental Toxicity Data in Rats

| Study Type | NOAEL (mg/kg bw/day) | LOAEL (mg/kg bw/day) | Observed Effects at LOAEL and Above | Reference |

| Teratogenicity Study (Oral Gavage) | 187 (Maternal Toxicity) | 375 | Maternal toxicity (hair fluffing, diarrhea, suppressed body weight gain), slight increase in fetal death. No teratogenic effects. | |

| Reproduction/Developmental Toxicity Screening (OECD TG 421) | 200 | 800 | Low body weight gain of offspring and increased number of stillbirths.[4] | [4] |

Experimental Protocols

Detailed methodologies for key in vitro and in vivo assays relevant to endocrine disruptor testing are outlined below.

In Vitro Assays

This assay is designed to identify substances that can act as agonists or antagonists to the estrogen receptor alpha (ERα).

-

Principle: The assay utilizes a recombinant cell line (e.g., HeLa-9903) that contains a human ERα and a reporter gene (e.g., luciferase) linked to an estrogen-responsive element. When an estrogenic substance binds to the ERα, the complex binds to the responsive element and activates the transcription of the reporter gene, leading to a measurable signal (e.g., luminescence).

-

Procedure:

-

Cell Culture: The recombinant cells are cultured in a multi-well plate format.

-

Chemical Exposure: The cells are exposed to a range of concentrations of the test chemical, along with a vehicle control and a reference estrogen (e.g., 17β-estradiol).

-

Incubation: The plates are incubated to allow for receptor binding and reporter gene expression.

-

Signal Detection: After incubation, the cells are lysed, and the activity of the reporter gene product is measured.

-

Data Analysis: The response is expressed as a fold induction over the vehicle control, and concentration-response curves are generated to determine the EC₅₀ (half-maximal effective concentration) for agonists or IC₅₀ (half-maximal inhibitory concentration) for antagonists.

-

This assay identifies substances that can act as agonists or antagonists to the androgen receptor (AR).

-

Principle: Similar to the ER transactivation assay, this test uses a recombinant cell line (e.g., AR-EcoScreen™) containing the human AR and an androgen-responsive reporter gene. Binding of an androgenic substance to the AR initiates a cascade leading to the expression of the reporter gene.

-

Procedure:

-

Cell Culture: The specified cell line is cultured in multi-well plates.

-

Chemical Exposure: Cells are treated with various concentrations of the test chemical. For antagonist testing, the chemical is co-incubated with a known AR agonist (e.g., dihydrotestosterone).

-

Incubation: Plates are incubated to allow for cellular response.

-

Signal Detection: The activity of the reporter gene product is quantified.

-

Data Analysis: Results are analyzed to determine the agonistic or antagonistic potential of the test substance, with calculation of EC₅₀ or IC₅₀ values.

-

This in vitro assay is used to screen for chemicals that affect the production of steroid hormones.

-

Principle: The human adrenal carcinoma cell line H295R is used as it expresses most of the key enzymes involved in steroidogenesis. The assay measures the production of testosterone and estradiol after exposure to a test chemical.

-

Procedure:

-

Cell Culture: H295R cells are cultured in multi-well plates.

-

Chemical Exposure: Cells are exposed to a range of concentrations of the test chemical for 48 hours.

-

Hormone Measurement: After exposure, the cell culture medium is collected, and the concentrations of testosterone and estradiol are measured using methods like ELISA or LC-MS/MS.

-

Cell Viability: A cell viability assay is performed to ensure that the observed effects on hormone production are not due to cytotoxicity.

-

Data Analysis: Hormone concentrations are compared to a vehicle control to determine if the test chemical induces or inhibits steroidogenesis.

-

In Vivo Assays

This in vivo screening test provides information on the effects of a test substance on male and female reproductive performance and on the development of the offspring.

-

Principle: The test substance is administered to male and female rats before, during, and after mating. The animals are observed for effects on fertility, pregnancy, maternal and paternal behavior, and the growth and development of the F1 generation.

-

Procedure:

-

Dosing: The test substance is administered daily by an appropriate route (e.g., oral gavage) to several groups of animals at different dose levels.

-

Mating: After a pre-mating dosing period, one male and one female from the same dose group are paired for mating.

-

Observation: Animals are observed for clinical signs of toxicity, effects on the estrous cycle, mating behavior, and pregnancy outcomes.

-

Litter Examination: Pups are examined for viability, growth, and any developmental abnormalities.

-

Necropsy: Parental animals and offspring are subjected to a gross necropsy, and reproductive organs are examined histopathologically.

-

This study is designed to assess the potential of a substance to cause malformations in developing fetuses.

-

Principle: Pregnant female rats are dosed with the test substance during the period of organogenesis (gestation days 6-15). The dams are euthanized just before term, and the fetuses are examined for external, visceral, and skeletal abnormalities.

-

Procedure:

-

Dosing: The test substance is administered daily, typically by oral gavage, to pregnant dams at several dose levels.

-

Maternal Observation: Dams are monitored for clinical signs of toxicity, body weight changes, and food consumption.

-

Fetal Examination: Near the end of gestation, dams are euthanized, and the uterus is examined to determine the number of implantations, resorptions, and live and dead fetuses. Fetuses are weighed and examined for external, visceral, and skeletal malformations.

-

Signaling Pathways and Experimental Workflows

Signaling Pathways

Experimental Workflows

Conclusion

The available data on the endocrine disruption potential of 2,2'-Methylenebis(4-t-butylphenol) is incomplete. While in vitro evidence suggests a lack of estrogenic activity, there is a significant data gap regarding its potential to interact with androgen and thyroid hormone pathways, as well as its effects on steroidogenesis. In vivo studies in rats indicate that at high doses, the substance can cause reproductive toxicity in both males and females, and developmental effects in offspring. The observed testicular toxicity in males warrants further investigation to determine if this is mediated through an endocrine-related mechanism. Further research employing standardized in vitro assays is crucial to fully characterize the endocrine disruption potential of 2,2'-Methylenebis(4-t-butylphenol) and to inform a comprehensive risk assessment.

References

An In-depth Technical Guide on the Acute and Subchronic Toxicity of Antioxidant 2246 in Rats

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the acute and subchronic toxicity profile of Antioxidant 2246 (2,2'-methylenebis(4-methyl-6-tert-butylphenol); CAS No. 119-47-1) in rat models. The information is compiled from pivotal toxicity studies to support safety and risk assessment in drug development and other research applications.

Executive Summary